(S)-ethyl 2-amino-3-(2'-hydroxy-[1,1'-biphenyl]-3-yl)propanoate
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Overview
Description
(S)-ethyl 2-amino-3-(2’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant potential in various scientific fields. This compound features a biphenyl structure with an amino and hydroxy functional group, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 2-amino-3-(2’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Functional Group Introduction: The introduction of the amino and hydroxy groups is achieved through selective functionalization reactions. For example, nitration followed by reduction can introduce the amino group, while hydroxylation can be achieved through oxidation reactions.
Chiral Resolution: The chiral center is introduced using asymmetric synthesis or chiral resolution techniques. Enzymatic resolution or chiral chromatography can be employed to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of (S)-ethyl 2-amino-3-(2’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-ethyl 2-amino-3-(2’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a Lewis acid.
Major Products
Oxidation: Formation of biphenyl ketones or aldehydes.
Reduction: Formation of biphenyl amines.
Substitution: Formation of nitro, halo, or sulfonyl biphenyl derivatives.
Scientific Research Applications
(S)-ethyl 2-amino-3-(2’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (S)-ethyl 2-amino-3-(2’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxy and amino groups play a crucial role in forming hydrogen bonds and electrostatic interactions with the target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-amino-3-hydroxypropanoate: A simpler analog with similar functional groups but lacking the biphenyl structure.
2-amino-3-(4-hydroxyphenyl)-propanoic acid: Another analog with a phenyl ring instead of a biphenyl structure.
Uniqueness
(S)-ethyl 2-amino-3-(2’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate is unique due to its biphenyl structure, which provides additional sites for functionalization and interaction with molecular targets. This structural complexity enhances its potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-[3-(2-hydroxyphenyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-21-17(20)15(18)11-12-6-5-7-13(10-12)14-8-3-4-9-16(14)19/h3-10,15,19H,2,11,18H2,1H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZAIFGTNNMYOS-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)C2=CC=CC=C2O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=CC=C1)C2=CC=CC=C2O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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